molecular formula C7H8Cl2FN B2512627 2-Chloro-6-fluoro-N-methylaniline;hydrochloride CAS No. 2416236-15-0

2-Chloro-6-fluoro-N-methylaniline;hydrochloride

Cat. No.: B2512627
CAS No.: 2416236-15-0
M. Wt: 196.05
InChI Key: MCRLZMFURHIURO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H7ClFN.ClH. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a methyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-N-methylaniline;hydrochloride typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 2-chloro-6-fluoroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines or other reduced products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-fluoro-N-methylaniline;hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-N-methylaniline;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-chloro-6-fluoro-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHHHWKTEAKTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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